molecular formula C10H7N3O2S B186386 3-Nitro-2-(pyridin-2-ylthio)pyridine CAS No. 4262-11-7

3-Nitro-2-(pyridin-2-ylthio)pyridine

Cat. No. B186386
CAS RN: 4262-11-7
M. Wt: 233.25 g/mol
InChI Key: OSPAXJFFIAJUBQ-UHFFFAOYSA-N
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Description

“3-Nitro-2-(pyridin-2-ylthio)pyridine” is a chemical compound with the molecular formula C10H7N3O2S . It is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N .


Synthesis Analysis

The synthesis of nitropyridine derivatives, which includes “3-Nitro-2-(pyridin-2-ylthio)pyridine”, involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent to give the N-nitropyridinium ion . When this ion is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained .


Molecular Structure Analysis

The molecular structure of “3-Nitro-2-(pyridin-2-ylthio)pyridine” can be analyzed using various computational methods . These methods can provide a 3D structure of the molecule, which can be viewed using specific software .


Chemical Reactions Analysis

The chemical reactions involving “3-Nitro-2-(pyridin-2-ylthio)pyridine” can be complex and varied . For instance, nitropyridines can be substituted with ammonia and amines by the vicarious substitution method and by the oxidative substitution method .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-Nitro-2-(pyridin-2-ylthio)pyridine” can be determined using various analytical techniques . For example, the melting point, molecular weight, and other properties can be determined .

Scientific Research Applications

Synthesis of Piperidine Derivatives

3-Nitro-2-(pyridin-2-ylthio)pyridine: is a valuable precursor in the synthesis of piperidine derivatives, which are crucial in medicinal chemistry. Piperidine structures are found in more than twenty classes of pharmaceuticals and play a significant role in drug design . The compound can undergo intra- and intermolecular reactions to form various piperidine derivatives, which are then evaluated for their pharmacological applications.

Development of ALK and ROS1 Dual Inhibitors

This compound has been utilized in the design of novel inhibitors targeting the anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1). These inhibitors are crucial for treating certain types of cancers, particularly those resistant to the clinically available drug Crizotinib .

Magnetic Resonance Studies

The nitro and pyridine moieties of 3-Nitro-2-(pyridin-2-ylthio)pyridine make it an interesting candidate for magnetic resonance studies. Researchers have synthesized new N-acylhydrazones containing the imidazo[1,2-a]pyridine scaffold for characterization by NMR spectroscopy and mass spectrometry .

Tyrosine Kinase Inhibitor Research

Derivatives of 3-Nitro-2-(pyridin-2-ylthio)pyridine have been designed and synthesized as inhibitors of the IGF-1R tyrosine kinase. These compounds are tested for their inhibitory activities and cytotoxicities against various cancer cell lines, contributing to cancer therapy research .

Pharmaceutical Industry Applications

The structural versatility of 3-Nitro-2-(pyridin-2-ylthio)pyridine allows for its incorporation into a wide range of pharmaceutical compounds. Its derivatives are present in alkaloids and other classes of drugs, highlighting its importance in drug synthesis and development .

Organic Synthesis Methodologies

This compound is also significant in the development of new methodologies for organic synthesis. It can be used in multicomponent reactions, cyclization, and annulation processes, which are fundamental in creating complex organic molecules .

Biological Activity Studies

The biological activity of 3-Nitro-2-(pyridin-2-ylthio)pyridine derivatives is a field of interest. Researchers investigate these compounds for various biological activities, which could lead to the discovery of new therapeutic agents .

Chemical Physics Research

In the realm of chemical physics, 3-Nitro-2-(pyridin-2-ylthio)pyridine serves as a building block for studying the physical properties of chemical compounds. Its derivatives are analyzed for their chemical stability, reactivity, and interaction with other molecules .

Future Directions

The future directions for “3-Nitro-2-(pyridin-2-ylthio)pyridine” could involve further exploration of its synthesis, reactions, and potential applications . For instance, it could be used to synthesize a series of 2-substituted-5-nitro-pyridines .

properties

IUPAC Name

3-nitro-2-pyridin-2-ylsulfanylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3O2S/c14-13(15)8-4-3-7-12-10(8)16-9-5-1-2-6-11-9/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSPAXJFFIAJUBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)SC2=C(C=CC=N2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70195376
Record name Pyridine, 3-nitro-2,2'-thiodi-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70195376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Nitro-2-(pyridin-2-ylthio)pyridine

CAS RN

4262-11-7
Record name Pyridine, 3-nitro-2,2'-thiodi-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004262117
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyridine, 3-nitro-2,2'-thiodi-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70195376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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